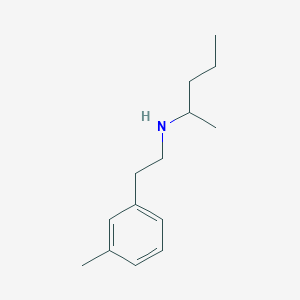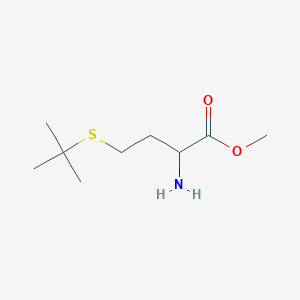
2-(2-propyl-1H-imidazol-1-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-propyl-1H-imidazol-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a propyl group attached to the imidazole ring and an acetic acid moiety, forming a hydrochloride salt. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 2-(2-propyl-1H-imidazol-1-yl)acetic acid hydrochloride typically involves the N-alkylation of imidazole with a suitable alkylating agent, followed by the introduction of the acetic acid moiety. One common method involves the use of tert-butyl chloroacetate as the alkylating agent, which reacts with imidazole to form the corresponding ester. This ester is then subjected to non-aqueous ester cleavage using titanium tetrachloride to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(2-propyl-1H-imidazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
2-(2-propyl-1H-imidazol-1-yl)acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Imidazole derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(2-propyl-1H-imidazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
2-(2-propyl-1H-imidazol-1-yl)acetic acid hydrochloride can be compared with other imidazole derivatives, such as:
2-(1H-imidazol-1-yl)acetic acid: This compound lacks the propyl group, which may affect its chemical and biological properties.
2-(2-nitro-1H-imidazol-1-yl)acetic acid: The presence of a nitro group introduces different reactivity and potential biological activities.
2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride: The methyl group at the 1-position of the imidazole ring can influence the compound’s interactions with molecular targets.
Properties
Molecular Formula |
C8H13ClN2O2 |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
2-(2-propylimidazol-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-2-3-7-9-4-5-10(7)6-8(11)12;/h4-5H,2-3,6H2,1H3,(H,11,12);1H |
InChI Key |
RCMNTLFHEKTCSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CN1CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13616144.png)


![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13616157.png)
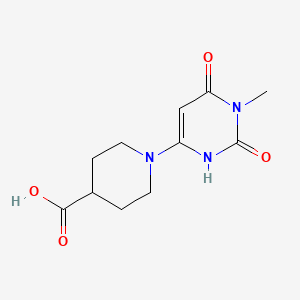
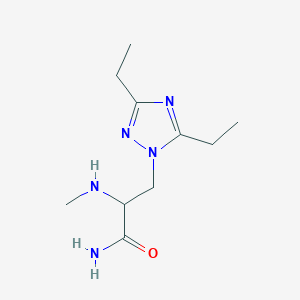
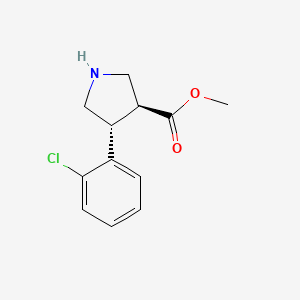
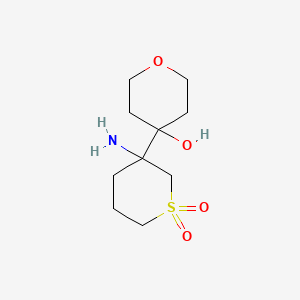
![2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13616185.png)
